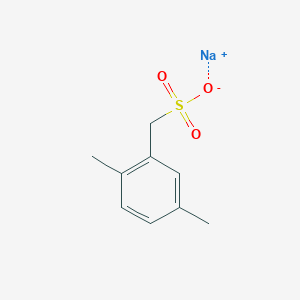

sodium (2,5-dimethylphenyl)methanesulfonate

Description

Sodium (2,5-dimethylphenyl)methanesulfonate is a sodium salt of a substituted methanesulfonic acid, featuring a 2,5-dimethylphenyl group attached to the sulfonate moiety.

Properties

IUPAC Name |

sodium;(2,5-dimethylphenyl)methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S.Na/c1-7-3-4-8(2)9(5-7)6-13(10,11)12;/h3-5H,6H2,1-2H3,(H,10,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXMKKPNRUCWDT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CS(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This method involves the reaction of 2,5-dimethylbenzyl bromide with sodium sulfite (Na₂SO₃) in an aqueous medium. The bromide undergoes nucleophilic substitution (SN2) at the benzyl position, replacing the halide with a sulfite group. Subsequent acidification converts the sulfite to sulfonic acid, which is neutralized with sodium hydroxide to yield the final product.

Key Reaction Steps:

-

Synthesis of 2,5-Dimethylbenzyl Bromide:

-

Sulfonation via Nucleophilic Substitution:

-

2,5-Dimethylbenzyl bromide + Na₂SO₃ → 2,5-Dimethylbenzyl sulfonic acid (after acidification)

-

Conditions: Reflux in water or ethanol/water mixture (60–80°C, 6–12 hours).

-

Neutralization: Sulfonic acid + NaOH → Sodium (2,5-dimethylphenyl)methanesulfonate.

-

Advantages:

-

Straightforward methodology with readily available reagents.

Limitations:

-

Moderate yields due to competing elimination reactions.

-

Requires careful pH control during neutralization to avoid byproducts.

Sulfonation of 2,5-Dimethylbenzyl Alcohol Using Concentrated Sulfuric Acid

Direct Sulfonation Pathway

In this approach, 2,5-dimethylbenzyl alcohol reacts with concentrated sulfuric acid (H₂SO₄) or chlorosulfonic acid (ClSO₃H) to introduce the sulfonic acid group. The hydroxyl group is protonated, facilitating sulfonation at the benzyl position.

Reaction Conditions:

-

Temperature: 0–5°C (to control exothermicity).

-

Time: 2–4 hours.

-

Workup: Dilution with ice water, followed by neutralization with NaOH.

Example Protocol:

-

Add 2,5-dimethylbenzyl alcohol dropwise to chilled H₂SO₄.

-

Stir for 3 hours, then quench with ice.

-

Extract the sulfonic acid and neutralize with 10% NaOH.

Industrial Considerations:

-

Requires corrosion-resistant equipment due to aggressive sulfuric acid.

-

Continuous flow systems (as described in Patent CN108191611B) improve safety and yield by minimizing residence time.

Oxidation of 2,5-Dimethylbenzyl Mercaptan

Oxidative Conversion to Sulfonic Acid

This method leverages the oxidation of a thiol (-SH) group to sulfonic acid (-SO₃H) using strong oxidizing agents like hydrogen peroxide (H₂O₂) or nitric acid (HNO₃). The mercaptan precursor is synthesized via thiolation of 2,5-dimethylbenzyl chloride.

Synthetic Steps:

-

Thiolation:

-

Oxidation:

-

2,5-Dimethylbenzyl mercaptan + 30% H₂O₂ → Sulfonic acid.

-

Conditions: 50–60°C, 4–6 hours.

-

Neutralization:

-

Sulfonic acid + NaOH → Sodium salt.

Challenges:

-

Odorous intermediates require closed systems.

-

Over-oxidation to sulfones may occur without precise stoichiometry.

Continuous Flow Synthesis Using Pipeline Reactors

Adaptation of Diazotization-Hydrolysis Technology

Inspired by Patent CN108191611B, this method employs a tubular reactor for rapid mixing and controlled residence time. The process involves:

-

Reagent Preparation:

-

Solution A: 2,5-Dimethylbenzyl chloride in sulfuric acid.

-

Solution B: Sodium sulfite in water.

-

-

Continuous Reaction:

-

Solutions A and B are pumped into a pipeline reactor (inner diameter: 2–25 mm) at 80–120°C.

-

Residence time: 20–300 seconds.

-

-

Workup:

-

Cooling, extraction with ethyl acetate, and desolventization.

-

Advantages:

Comparative Analysis of Methods

| Method | Yield (%) | Temperature Range (°C) | Scalability | Key Challenges |

|---|---|---|---|---|

| Nucleophilic Displacement | 70–80 | 60–80 | High | Competing elimination |

| Direct Sulfonation | 65–75 | 0–5 | Moderate | Corrosive reagents |

| Mercaptan Oxidation | 60–70 | 50–60 | Low | Odor control, over-oxidation |

| Continuous Flow | 82–85 | 80–120 | Very High | Equipment cost |

Industrial Optimization Strategies

Solvent and Catalyst Selection

Chemical Reactions Analysis

Types of Reactions: Sodium (2,5-dimethylphenyl)methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfone derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled temperature and pH conditions.

Major Products:

Substitution Reactions: The major products are the substituted phenylmethanesulfonates.

Oxidation Reactions: The major products are sulfone derivatives.

Scientific Research Applications

Applications in Organic Synthesis

Reagent in Chemical Reactions

The compound is primarily utilized as a reagent in organic synthesis. It participates in:

- Nucleophilic Substitution Reactions : The methanesulfonate group can be replaced by various nucleophiles, making it useful for creating substituted phenylmethanesulfonates.

- Oxidation Reactions : Under specific conditions, sodium (2,5-dimethylphenyl)methanesulfonate can be oxidized to form sulfone derivatives.

Mechanism of Action

The compound acts both as a nucleophile and an electrophile due to the presence of the methanesulfonate group and the phenyl ring. This duality enhances its reactivity in various organic transformations.

Biological Applications

Sodium (2,5-dimethylphenyl)methanesulfonate has been explored for its potential in biochemical assays and as a precursor for synthesizing biologically active molecules. Its ability to modify biological macromolecules makes it a valuable tool in medicinal chemistry.

Industrial Applications

In industrial settings, sodium (2,5-dimethylphenyl)methanesulfonate is used for:

- Production of Specialty Chemicals : It serves as an intermediate in the synthesis of various organosulfur compounds.

- Catalysis : The compound can act as a catalyst in several industrial processes, enhancing reaction efficiency and product yield .

Case Studies and Research Findings

Several studies highlight the efficacy of sodium (2,5-dimethylphenyl)methanesulfonate in different applications:

- Synthesis of Organosulfur Compounds : Research indicates that sodium sulfinates like this compound are crucial for synthesizing thiosulfonates and sulfones through C–S bond-forming reactions .

- Electrochemical Applications : Its salts have been investigated for use in electrochemical systems due to their high solubility and conductivity, making them suitable for battery technologies .

Comparison with Other Sulfonates

| Property | Sodium (2,5-Dimethylphenyl)methanesulfonate | Other Sodium Sulfonates |

|---|---|---|

| Reactivity | High | Variable |

| Solubility | High | Moderate to High |

| Industrial Use | Specialty chemicals | General applications |

| Biological Activity | Moderate | Varies |

Mechanism of Action

The mechanism of action of sodium (2,5-dimethylphenyl)methanesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. The methanesulfonate group can participate in nucleophilic substitution reactions, while the phenyl ring can undergo electrophilic aromatic substitution. The compound’s reactivity is influenced by the presence of the sodium ion, which can stabilize reaction intermediates and facilitate the formation of the desired products .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between sodium (2,5-dimethylphenyl)methanesulfonate and related compounds:

Physicochemical Properties

- Solubility : Sodium sulfonates (e.g., sodium 2-methylprop-2-ene-1-sulphonate) generally exhibit high water solubility due to their ionic nature, unlike ester derivatives like methyl phenylsulfonylacetate, which are more lipophilic .

- Reactivity : Allylic sulfonates (e.g., sodium 2-methylprop-2-ene-1-sulphonate) are reactive in polymerization, whereas aryl sulfonates like sodium (2,5-dimethylphenyl)methanesulfonate are more stable, favoring applications in agrochemicals or detergents .

Biological Activity

Sodium (2,5-dimethylphenyl)methanesulfonate is an organic compound with a unique structure that has garnered interest in various scientific fields, particularly in biology and chemistry. This article explores its biological activity, potential mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

Sodium (2,5-dimethylphenyl)methanesulfonate consists of a sodium cation and a methanesulfonate anion attached to a 2,5-dimethylphenyl group. This structure contributes to its high solubility in water and potential interactions with biological systems. The presence of the methanesulfonate group allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidation processes.

The biological activity of sodium (2,5-dimethylphenyl)methanesulfonate is primarily attributed to its ability to act as both a nucleophile and electrophile . This dual reactivity allows it to engage in various biochemical interactions:

- Nucleophilic Substitution Reactions : The methanesulfonate group can be replaced by other nucleophiles, facilitating the synthesis of biologically active compounds.

- Electrophilic Aromatic Substitution : The phenyl ring can undergo reactions that modify its structure, impacting its biological interactions .

1. Biochemical Assays

Sodium (2,5-dimethylphenyl)methanesulfonate is used in biochemical assays due to its ability to influence enzyme activities and interact with biomolecules. Its role as a reagent aids in studying enzyme kinetics and metabolic pathways.

2. Therapeutic Potential

Research indicates potential therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts. The compound's structural characteristics may enhance its efficacy against specific pathogens or inflammatory responses.

3. Industrial Applications

In industrial settings, sodium (2,5-dimethylphenyl)methanesulfonate is utilized as a reagent for the synthesis of specialty chemicals and pharmaceuticals. Its properties allow it to serve as a catalyst in various reactions, improving the efficiency of chemical processes .

Case Studies

Several studies have explored the biological activity of sodium (2,5-dimethylphenyl)methanesulfonate:

- Antimicrobial Activity : A study investigated the compound's effect on bacterial growth, demonstrating significant inhibition against certain strains. The mechanism was linked to its ability to disrupt bacterial cell wall synthesis .

- Inflammatory Response Modulation : Research showed that sodium (2,5-dimethylphenyl)methanesulfonate could modulate cytokine production in immune cells, suggesting its potential use in managing inflammatory diseases .

Comparative Analysis

A comparison with similar compounds highlights the unique features of sodium (2,5-dimethylphenyl)methanesulfonate:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Sodium Methanesulfonate | Simple methanesulfonate structure | Low toxicity; used in various assays |

| Sodium (2,5-Dimethylphenyl)methanesulfonate | Contains two methyl groups on phenyl ring | Antimicrobial; anti-inflammatory effects |

| N-(Phenyl)methanesulfonamide | Phenyl group without methyl substitutions | Antibacterial properties |

Q & A

Q. What are the optimal synthetic routes for sodium (2,5-dimethylphenyl)methanesulfonate, and how can purity be validated?

- Methodological Answer : The synthesis typically involves sulfonation of (2,5-dimethylphenyl)methane using methanesulfonic acid, followed by neutralization with sodium hydroxide (e.g., CH₃SO₃H + NaOH → CH₃SO₃Na + H₂O, adapted for the aryl-substituted variant) . Key steps include controlling reaction temperature (50–80°C) and pH (neutralization at pH 7–8).

- Validation :

Q. How do substituents (e.g., 2,5-dimethyl groups) influence the compound’s solubility and stability?

- Methodological Answer : The 2,5-dimethylphenyl group enhances lipophilicity, reducing aqueous solubility compared to unsubstituted analogs. Systematic evaluation involves:

- Solubility : Shake-flask method in buffers (pH 1–13) and organic solvents (DMSO, ethanol) .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Thermal Analysis : TGA/DSC to determine decomposition temperatures (>200°C expected for sulfonates) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of sodium (2,5-dimethylphenyl)methanesulfonate under oxidative/reductive conditions?

- Methodological Answer : The sulfonate group is redox-inert, but the methylphenyl moiety undergoes oxidation. For example:

- Oxidation : With KMnO₄ in acidic media, the methyl groups may oxidize to carboxylates (monitored via GC-MS) .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) targets aromatic rings, requiring controlled pressure (1–3 atm) and solvent polarity adjustments .

- Kinetic Studies : UV-Vis spectroscopy to track reaction progress (λ = 250–300 nm for aromatic intermediates) .

Q. How can researchers resolve contradictions in reported biological activities of sodium (2,5-dimethylphenyl)methanesulfonate derivatives?

- Methodological Answer : Discrepancies often arise from purity variations or assay conditions. A stepwise approach includes:

Reproducibility Checks : Replicate studies using standardized protocols (e.g., fixed cell lines, identical incubation times) .

Purity Reassessment : HPLC-MS to detect trace impurities (e.g., unreacted starting materials) .

Dose-Response Analysis : IC₅₀ comparisons across multiple concentrations (e.g., 1–100 µM) to validate potency .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., cyclooxygenase-2) to model binding affinities. Key parameters: grid size = 20 Å, exhaustiveness = 20 .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .

- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity data from public databases (PubChem, ChEMBL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.